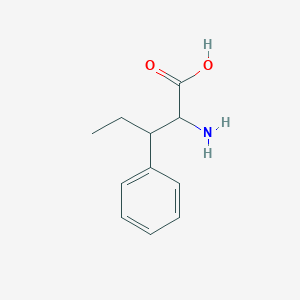

2-Amino-3-phenylpentanoic acid

Description

Contextualization within the Landscape of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids are a diverse group of amino acids that are not genetically coded for protein synthesis. ontosight.ai These compounds can be found in nature as metabolic intermediates, signaling molecules, or components of bacterial cell walls and natural toxins. ontosight.ai They can also be synthesized in the laboratory to be used as building blocks in medicinal chemistry and drug design. The introduction of non-proteinogenic amino acids into peptides or other molecules can confer unique structural and functional properties, such as increased resistance to enzymatic degradation and enhanced biological activity.

Stereochemical Considerations and Isomeric Forms Relevant to Synthesis

The structure of 2-amino-3-phenylpentanoic acid contains two chiral centers, at the second and third carbon atoms. This gives rise to four possible stereoisomers: (2S, 3S), (2R, 3R), (2S, 3R), and (2R, 3S). The spatial arrangement of the amino and phenyl groups in these isomers is critical, as it dictates how the molecule interacts with other chiral molecules, such as enzymes and receptors in biological systems.

The synthesis of a specific stereoisomer of 2-amino-3-phenylpentanoic acid requires stereoselective methods. Diastereoselective synthesis aims to selectively produce one diastereomer over the others. Common strategies include the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. Another approach is the use of chiral catalysts, which can favor the formation of one enantiomer or diastereomer. Biocatalytic methods, employing enzymes like aminotransferases, are also being explored for the stereoselective synthesis of β-branched amino acids. chemrxiv.org

The separation of these stereoisomers can be achieved through techniques like chiral chromatography. nih.govresearchgate.netchromatographytoday.com High-performance liquid chromatography (HPLC) using chiral stationary phases is a common method for separating enantiomers and diastereomers of amino acids. nih.govresearchgate.net

Historical and Current Significance in Chemical and Biochemical Research

Historically, the interest in non-proteinogenic amino acids like 2-amino-3-phenylpentanoic acid has been driven by their potential to create novel peptides and other bioactive molecules. The incorporation of such amino acids can lead to compounds with modified properties, such as increased stability or altered biological activity.

In current research, derivatives of 2-amino-3-phenylpentanoic acid are being investigated for their potential applications in medicinal chemistry. For example, related compounds have been studied as components of potential therapeutic agents. The unique three-dimensional structure of each stereoisomer makes them valuable tools for probing the binding sites of enzymes and receptors, which can aid in the rational design of new drugs. The synthesis and study of these compounds contribute to a deeper understanding of structure-activity relationships and the development of new synthetic methodologies in organic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-amino-3-phenylpentanoic acid |

InChI |

InChI=1S/C11H15NO2/c1-2-9(10(12)11(13)14)8-6-4-3-5-7-8/h3-7,9-10H,2,12H2,1H3,(H,13,14) |

InChI Key |

VGHSTKSUXOSXQU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 3 Phenylpentanoic Acid and Its Stereoisomers

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies combine the selectivity of biocatalysts with the practicality of chemical synthesis to afford efficient routes to chiral molecules. These approaches are particularly valuable for the synthesis of enantiomerically pure amino acids.

Enzyme-Mediated Carbon-Carbon Bond Formation

The enzymatic formation of carbon-carbon bonds offers a direct and stereocontrolled method for the synthesis of amino acid backbones. rsc.org While a direct enzymatic synthesis of 2-amino-3-phenylpentanoic acid is not widely documented, analogous enzyme-catalyzed reactions highlight the potential of this approach. Aldolases and transaminases are key enzymes in this context.

Threonine aldolases, for instance, catalyze the aldol (B89426) condensation between glycine (B1666218) and various aldehydes to produce β-hydroxy-α-amino acids. acs.org These enzymes, which utilize pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor, can exhibit high stereoselectivity. acs.org For example, L-threonine aldolase (B8822740) (LTA) typically yields erythro-β-hydroxy-α-L-amino acids from aliphatic aldehydes and threo isomers from aromatic aldehydes. acs.org D-threonine aldolase (DTA) generally produces threo-β-hydroxy-α-D-amino acids. acs.org The application of such enzymes to 3-phenylpropanal (B7769412) could theoretically provide a precursor to 2-amino-3-phenyl-5-hydroxypentanoic acid, which could then be chemically converted to the target compound.

Another relevant enzymatic C-C bond-forming reaction is the Michael addition. Lipase TL IM from Thermomyces lanuginosus has been shown to catalyze the Michael addition of aromatic amines to acrylates, yielding β-amino acid esters. mdpi.com This highlights the potential for enzymes to facilitate the conjugate addition of a nitrogen source to a suitable α,β-unsaturated precursor.

The following table summarizes the types of products achievable through analogous enzyme-mediated C-C bond formation reactions.

| Enzyme Type | Reactants | Product Type | Stereoselectivity | Reference |

| L-Threonine Aldolase | Glycine + Aliphatic/Aromatic Aldehyde | β-Hydroxy-α-L-amino acids | High (erythro/threo dependent on substrate) | acs.org |

| D-Threonine Aldolase | Glycine + Aliphatic/Aromatic Aldehyde | β-Hydroxy-α-D-amino acids | High (threo) | acs.org |

| Lipase TL IM | Aromatic Amine + Acrylate | β-Amino acid ester | N/A | mdpi.com |

Biocatalytic Resolution Techniques

Kinetic resolution using enzymes, particularly lipases, is a robust and widely used method for separating enantiomers of chiral compounds. This technique has been successfully applied to precursors of 2-amino-3-phenylpentanoic acid.

A study on the hydrolase-catalyzed kinetic resolution of racemic ethyl 3-phenylpentanoate demonstrated that several lipases could effectively hydrolyze the ester with high enantioselectivity. almacgroup.com The efficiency of the resolution was found to be dependent on the specific enzyme and the structure of the substrate. For instance, replacing a methyl group with an ethyl group at the stereogenic center significantly impacted the enzymatic activity. almacgroup.com

In a related study, the lipase-mediated kinetic resolution of methyl 3-hydroxy-5-phenylpentanoate was achieved with high enantiomeric excess (ee) and good yields. researchgate.net The use of different lipases, such as those from Pseudomonas cepacia (lipase PS-C and PS-D), and various acylating agents were screened to optimize the resolution. researchgate.net

The results from the kinetic resolution of ethyl 3-phenylpentanoate using various hydrolases are presented below.

| Hydrolase | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Lipase from Candida rugosa | >50 | >99 | almacgroup.com |

| Lipase from Aspergillus niger | 23 | >99 | almacgroup.com |

| Lipase from hog pancreas | 21 | >99 | almacgroup.com |

Asymmetric Organic Synthesis Pathways

Asymmetric organic synthesis provides a powerful toolkit for the construction of chiral molecules with high enantiopurity, avoiding the 50% theoretical yield limit of classical resolutions.

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are removed. tcichemicals.com This approach has been effectively used in the synthesis of precursors to 2-amino-3-phenylpentanoic acid.

One prominent example is the use of Evans oxazolidinone auxiliaries. nih.gov The aldol addition of an (R)-acetyloxazolidinone with 3-phenylpropanal yields two diastereomers that can be separated by chromatography. mdpi.com Subsequent removal of the chiral auxiliary from the desired diastereomer provides (3S)-hydroxy-5-phenylpentanoic acid with high enantiomeric purity (98.5% ee). mdpi.com This hydroxy acid is a versatile intermediate that can be further elaborated to the target amino acid.

The diastereoselectivity of such aldol reactions can be high, with reported ratios of up to 5.4:1 for the desired diastereomer. mdpi.com The chiral auxiliary is typically removed under mild conditions, for example, using lithium hydroxide (B78521) and hydrogen peroxide. mdpi.com

The table below summarizes the key steps and outcomes of a chiral auxiliary-based synthesis of a key precursor.

| Chiral Auxiliary | Reaction Type | Key Intermediate | Diastereomeric Ratio | Enantiomeric Excess (ee %) | Reference |

| (R)-Acetyloxazolidinone | Aldol Addition | (3'S,4R)-Imide | 5.4:1 | 98.5 (of final acid) | mdpi.com |

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

Organocatalysis and transition-metal catalysis offer powerful methods for the asymmetric synthesis of amino acids and their derivatives, often with high efficiency and enantioselectivity. diva-portal.org

Organocatalytic approaches, which use small organic molecules as catalysts, have been developed for the synthesis of β-amino acids. For example, the asymmetric Mannich-type reaction catalyzed by chiral thiourea (B124793) derivatives can produce β-amino acid derivatives in high yields and enantioselectivities. uni-koeln.de An organocatalytic epoxidation of (E)-5-phenyl-2-pentenal, followed by an N-heterocyclic carbene (NHC)-catalyzed ring-opening and acyl substitution, has been reported to produce a precursor to nonracemic 3-hydroxy-5-phenylpentanoic acid in 94% ee. mdpi.com

Transition-metal catalysis is another cornerstone of asymmetric synthesis. Chiral nickel(II) complexes have been used to catalyze the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, which can then be converted to chiral γ-amino acids. acs.org Rhodium complexes with chiral phosphine (B1218219) ligands, such as TRAP, have been employed for the asymmetric hydrogenation of α-(acetamido)acrylates to produce α-amino acids with high enantioselectivity. oup.com The enantioselectivity of these reactions can be highly dependent on the ligand structure and reaction conditions. oup.com Furthermore, copper(I) complexes with chiral ligands like pybox have been shown to catalyze the asymmetric alkynylation of α-imino esters, providing a route to optically active unnatural α-amino acid derivatives. pnas.org

The following table provides examples of catalytic systems used in the asymmetric synthesis of amino acid derivatives.

| Catalyst Type | Reaction | Substrate Type | Product Type | Enantiomeric Excess (ee %) | Reference |

| Chiral Thiourea | Mannich Reaction | Imines and Ketene Silyl Acetals | β-Amino Acid Derivatives | Up to 99% | uni-koeln.de |

| Ni(II)-Diamine Complex | Michael Addition | 1,3-Dicarbonyls and Nitroalkenes | γ-Amino Acid Precursors | High | acs.org |

| Rh-TRAP Complex | Asymmetric Hydrogenation | α-(Acetamido)acrylates | α-Amino Acids | Up to 96% | oup.com |

| Cu(I)-Pybox Complex | Asymmetric Alkynylation | α-Imino Ester | α-Amino Acid Derivatives | Up to 90% | pnas.org |

Stereoselective Cycloaddition Reactions

Stereoselective cycloaddition reactions provide a powerful means to construct cyclic precursors that can be subsequently converted to acyclic amino acids with multiple stereocenters.

The 1,3-dipolar cycloaddition is a particularly versatile reaction for this purpose. For instance, the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with β-phthaliminoacrylate esters can produce pyrrolidine (B122466) β-amino acid derivatives with excellent diastereo- and enantioselectivity (dr >20:1, ee up to >99%). rsc.org These cyclic products can then be converted to the corresponding free β-amino acids. rsc.org Similarly, an anionic inverse electron-demand 1,3-dipolar cycloaddition of nitrones with ynolates has been developed to stereoselectively synthesize 5-isoxazolidinones, which are readily converted to β-amino acids. acs.org

Diels-Alder reactions have also been employed. For example, the cycloaddition of furan (B31954) and maleic anhydride, followed by a Curtius rearrangement and hydroxylation, has been used to access polyhydroxylated cyclohexane (B81311) β-amino acid derivatives. researchgate.net While not directly yielding 2-amino-3-phenylpentanoic acid, these methods demonstrate the power of cycloadditions in creating complex, stereochemically rich amino acid structures.

The table below highlights the utility of cycloaddition reactions in amino acid synthesis.

| Cycloaddition Type | Catalysis/Conditions | Key Intermediate | Stereoselectivity | Reference |

| 1,3-Dipolar Cycloaddition | Cu(I)-Catalyzed | Pyrrolidine β-amino ester | dr >20:1, ee >99% | rsc.org |

| 1,3-Dipolar Cycloaddition | Anionic, Inverse Electron-Demand | 5-Isoxazolidinone | Good trans-selectivity | acs.org |

| Diels-Alder Reaction | Thermal | Oxanorbornene derivative | Stereospecific | researchgate.net |

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

The classical method for separating enantiomers of a racemic mixture involves their conversion into a pair of diastereomeric salts by reaction with a chiral resolving agent. scispace.comlibretexts.org Since diastereomers possess different physical properties, such as solubility, they can be separated by fractional crystallization. scispace.comlibretexts.org Once separated, the individual enantiomers of the target compound can be recovered by decomposing the diastereomeric salts. scispace.comlibretexts.org

While specific studies detailing the resolution of racemic 2-amino-3-phenylpentanoic acid are not prevalent in the reviewed literature, the principles of this technique can be illustrated by the successful resolution of structurally related compounds, such as 3-hydroxy-5-phenylpentanoic acid. In a notable study, racemic 3-hydroxy-5-phenylpentanoic acid was effectively resolved using the chiral resolving agent cinchonidine (B190817). researchgate.netresearchgate.netnii.ac.jp The efficiency of the resolution was found to be highly dependent on the solvent used for crystallization.

The general procedure involves dissolving equimolar amounts of the racemic acid and the chiral base (resolving agent) in a suitable solvent. researchgate.net Upon cooling or solvent evaporation, the less soluble diastereomeric salt preferentially crystallizes out of the solution, while the more soluble diastereomer remains in the mother liquor. researchgate.net The separation efficiency is influenced by factors such as the choice of resolving agent, the solvent system, and the crystallization temperature. acs.orgresearchgate.netnih.gov

For instance, the resolution of racemic 3-hydroxy-5-phenylpentanoic acid with cinchonidine yielded the (R)-salt with high efficiency, particularly when toluene (B28343) was used as the crystallization solvent. researchgate.netnii.ac.jp The selection of an appropriate solvent is critical, as it can influence which diastereomeric salt is less soluble. nih.gov After separation, the optically pure acid can be liberated from the salt by treatment with a strong acid. libretexts.org

Table 1: Factors Influencing Diastereomeric Salt Resolution

| Factor | Description | Impact on Resolution |

| Resolving Agent | A chiral compound (acid or base) that reacts with the racemate. | The structure and chirality of the resolving agent determine the properties of the resulting diastereomeric salts. |

| Solvent | The medium in which the salt formation and crystallization occur. | Affects the solubility of the diastereomeric salts and can influence which diastereomer crystallizes. |

| Temperature | The temperature at which crystallization is performed. | Influences the rate of crystallization and the solubility of the salts. |

| Stoichiometry | The molar ratio of the racemate to the resolving agent. | Can affect the yield and purity of the separated enantiomers. |

Visible Light-Mediated Synthesis Approaches

In recent years, visible-light photoredox catalysis has emerged as a powerful tool for the construction of C-C bonds under mild reaction conditions. acs.orguni-regensburg.de This methodology has been applied to the synthesis of unnatural α-amino acids through the generation of α-aminoalkyl radicals from readily available precursors. chemrxiv.orgorganic-chemistry.org While a specific visible-light-mediated synthesis of 2-amino-3-phenylpentanoic acid has not been explicitly detailed, general strategies have been developed that could potentially be adapted for this purpose.

One common approach involves the photoredox-catalyzed alkylation of glycine derivatives. organic-chemistry.org For example, a protocol for the stereoselective C-radical addition to a chiral glyoxylate-derived sulfinyl imine has been developed using an organic acridinium-based photocatalyst. chemrxiv.org This method allows for the use of ubiquitous carboxylic acids as radical precursors without the need for prior derivatization. chemrxiv.org

Another strategy involves the visible-light-mediated α-C-H benzylation of N-phenyl glycine esters using benzyl (B1604629) oxalates as the coupling partner. acs.org This reaction proceeds under mild conditions and demonstrates the potential for late-stage functionalization of amino acid derivatives. acs.org Furthermore, visible-light-induced deaminative hydroalkylation of dehydroalanine (B155165) provides an efficient route to β-alkyl substituted unnatural amino acids under photocatalyst-free conditions. nih.gov

Table 2: Key Features of Visible Light-Mediated Amino Acid Synthesis

| Feature | Description |

| Photocatalyst | Typically a transition metal complex (e.g., Iridium or Ruthenium) or an organic dye that absorbs visible light. acs.orgacs.org |

| Radical Precursor | A compound that generates a radical species upon interaction with the excited photocatalyst. Carboxylic acids are often used. uni-regensburg.dechemrxiv.org |

| Reaction Conditions | Generally mild, often at room temperature, using a visible light source (e.g., blue LEDs). acs.orgacs.org |

| Substrate Scope | Can be applied to a wide range of radical precursors and acceptors, allowing for the synthesis of diverse amino acid structures. chemrxiv.orgorganic-chemistry.org |

Total Synthesis Strategies of Complex Molecules Incorporating the 2-Amino-3-phenylpentanoic Acid Motif

The 2-amino-3-phenylpentanoic acid scaffold, and its structurally related analogues, are found in a number of biologically active natural products. The total synthesis of these complex molecules provides a platform for demonstrating advanced synthetic strategies.

A prominent example is the family of stictamides, which are protease inhibitors isolated from lichen. Stictamides A-C contain a 4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) residue. nih.gov The synthesis of these molecules often involves the stereoselective construction of this key amino acid fragment.

Similarly, the potent aminopeptidase (B13392206) inhibitor Bestatin features a (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid unit. nih.gov Numerous total syntheses of Bestatin have been reported, often highlighting novel methods for the stereocontrolled formation of the α-hydroxy-β-amino acid moiety. researchgate.netacs.orgtandfonline.com These strategies include acylnitrene-mediated aziridination and proline-catalyzed α-hydroxylation of aldehydes derived from phenylalanine. acs.orgthieme-connect.de

The microginins are a class of cyanobacterial peptides that also incorporate unique non-proteinogenic amino acids. researchgate.netnih.gov Some microginin analogues contain a (2S,3R)-3-amino-2-hydroxydecanoic acid residue, which shares the α-hydroxy-β-amino acid motif with the core of the title compound's structural relatives. scispace.combeilstein-journals.org The synthesis of these complex peptides often relies on the preparation of the non-standard amino acid components in enantiomerically pure form. scispace.combeilstein-journals.org

Table 3: Natural Products with Structurally Related Amino Acid Motifs

| Natural Product | Structural Motif | Biological Activity |

| Stictamides | 4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) nih.gov | MMP12 Inhibitor nih.gov |

| Bestatin | (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid nih.gov | Aminopeptidase Inhibitor, Antitumor Agent nih.govtandfonline.com |

| Microginins | (2S,3R)-3-amino-2-hydroxydecanoic acid scispace.combeilstein-journals.org | Protease Inhibitor researchgate.netnih.gov |

Chemical Reactivity and Derivatization of 2 Amino 3 Phenylpentanoic Acid

Amine Functional Group Transformations

The primary amine group in 2-Amino-3-phenylpentanoic acid is a nucleophilic center, making it susceptible to a variety of transformations, including alkylation and acylation. These reactions are fundamental in peptide synthesis and the development of novel bioactive molecules.

N-Alkylation: The introduction of alkyl groups to the amine functionality of amino acids, known as N-alkylation, is a crucial modification in medicinal chemistry. N-alkylation can enhance a peptide's metabolic stability and membrane permeability. monash.edu For instance, N-methylation of amino acids is a common motif in nonribosomal peptides and has been shown to increase the proteolytic resistance of peptides. monash.edu While direct N-alkylation of amino acids can be challenging due to the potential for over-alkylation and racemization, methods utilizing N-acyl or N-carbamoyl amino acids with reagents like sodium hydride and methyl iodide have been successfully employed for a range of amino acids, including phenylalanine. monash.edu Another approach involves the reductive amination of a carbonyl group in the presence of the amino acid.

N-Acylation: The reaction of the amine group with acylating agents, such as acyl chlorides or anhydrides, results in the formation of an amide bond. This reaction is the cornerstone of peptide synthesis. In a typical procedure, the amino acid, with its carboxylic acid group protected as an ester, is reacted with an acyl chloride in the presence of a base to yield the N-acyl derivative. For example, N-acylation of amino acid esters can be achieved using various acylating agents, and the resulting N-acyl amino acids are key intermediates in the synthesis of peptides and other complex molecules. nih.gov The efficiency of N-acylation can be influenced by the choice of coupling reagents and reaction conditions.

| Reaction Type | Reagents and Conditions | Product Type | Significance |

| N-Alkylation | Alkyl halides, Reductive amination | N-Alkyl-2-amino-3-phenylpentanoic acid derivatives | Enhances metabolic stability and bioavailability of peptides. monash.edu |

| N-Acylation | Acyl chlorides, Carboxylic acid anhydrides, Coupling reagents (e.g., HATU, HBTU) | N-Acyl-2-amino-3-phenylpentanoic acid derivatives (Amides) | Fundamental for peptide synthesis and creation of peptidomimetics. nih.govthieme-connect.com |

To achieve selective modification of other functional groups in 2-Amino-3-phenylpentanoic acid, the highly reactive amine group often needs to be temporarily blocked or "protected." The choice of protecting group is critical and depends on the subsequent reaction conditions.

Boc Protection: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group. It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). nih.gov For example, the synthesis of N-Boc-(3R,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA), a derivative of the target compound, highlights the use of Boc protection in the synthesis of complex, biologically active molecules. orgsyn.org

Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another common amine protecting group, particularly in solid-phase peptide synthesis (SPPS). It is introduced using Fmoc-chloride or Fmoc-succinimidyl carbonate. The Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, typically piperidine (B6355638) in DMF. This orthogonality with the acid-labile Boc group allows for selective deprotection strategies in the synthesis of complex peptides. The use of Fmoc-protected amino acids, including derivatives of phenylpentanoic acid, is well-documented in peptide chemistry. glentham.comglpbio.com

| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Features |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., Trifluoroacetic acid - TFA) | Stable to a wide range of nucleophiles and bases. organic-chemistry.org |

| Fmoc | Fmoc-chloride, Fmoc-OSu | Basic (e.g., Piperidine in DMF) | Base-labile, orthogonal to acid-labile protecting groups like Boc. |

Carboxylic Acid Functional Group Modifications

The carboxylic acid moiety of 2-Amino-3-phenylpentanoic acid can undergo various transformations, including esterification, amidation, reduction, and oxidation, to yield a range of derivatives with diverse applications.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to protect this functional group during reactions involving the amine group or to modify the compound's properties. Esterification is typically achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of Boc-4-amino-3-hydroxy-5-phenylpentanoic acid ethyl ester has been reported, demonstrating the esterification of a derivative of the target compound. chemsrc.com

Amidation: The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine in the presence of a coupling agent. This reaction is fundamental to peptide synthesis, where the carboxylic acid of one amino acid is coupled with the amine of another. A variety of coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), are employed to facilitate this transformation. The terminal carboxylic acid of Fmoc-5-aminopentanoic acid, for example, can react with primary amines in the presence of activators to form a stable amide bond. chemicalbook.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting amino alcohol, 2-amino-3-phenylpentan-1-ol, is a valuable chiral building block for the synthesis of other compounds. The reduction of amides or nitriles can also lead to the formation of 1,2-amino alcohols. rsc.org

Phenyl Ring Functionalization

The phenyl ring of 2-Amino-3-phenylpentanoic acid can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic core. The position of substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the substituent already present on the ring.

Electrophilic aromatic substitution reactions, such as nitration and halogenation, can be performed on the phenyl ring. The amino acid side chain is an alkyl group, which is generally an ortho, para-director. However, the amino and carboxyl groups can be protonated under strongly acidic conditions, which can influence the directing effect.

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. orgsyn.orgnih.gov The nitro group is a versatile functional group that can be further reduced to an amino group, allowing for the synthesis of various substituted derivatives. The nitration of protein tyrosine residues, which contain a phenol (B47542) group, is a known biological modification. mdpi.com In the context of synthetic chemistry, the nitration of N-acetyl-L-phenylalanine has been shown to proceed, yielding a mixture of ortho, meta, and para isomers. A similar reactivity would be expected for 2-Amino-3-phenylpentanoic acid, likely requiring protection of the amino group to prevent oxidation and to control the regioselectivity of the nitration. For example, the nitration of (2S)-2-acetamido-3-phenylpropanoic acid is a key step in the synthesis of 2-amino-3-(4-nitrophenyl)propanoic acid. google.com

Electrophilic Aromatic Substitution Reactions

The phenyl group of 2-amino-3-phenylpentanoic acid is, in principle, susceptible to electrophilic aromatic substitution (EAS) reactions. However, the reactivity and regioselectivity of these substitutions are heavily influenced by the substituents on the benzene (B151609) ring—in this case, the alkylamino acid side chain. The amino and carboxyl groups themselves are highly reactive towards electrophiles and are typically protected prior to attempting EAS on the aromatic ring.

The alkyl group attached to the benzene ring is an activating group and directs electrophilic attack to the ortho and para positions. uoanbar.edu.iq Conversely, if the amino group is protonated or converted into an electron-withdrawing group for protection (e.g., as an amide), it can deactivate the ring or alter the directing effects.

While direct electrophilic aromatic substitution on 2-amino-3-phenylpentanoic acid is not extensively documented, studies on analogous compounds like phenylglycine derivatives provide insight into the potential reactions. For instance, the halogenation of the phenyl ring can be achieved. A common strategy involves an initial C-H activation/metalation step followed by reaction with an electrophilic halogen source. For example, ortho-palladated phenylglycine derivatives have been shown to react with halogenating agents such as N-chlorosuccinimide (NCS), bromine (Br₂), and iodine (I₂). mdpi.comresearchgate.net The reaction with iodine is suggested to proceed through a mechanism akin to electrophilic aromatic substitution (SEAr). mdpi.com The presence of electron-donating groups on the α-carbon of the amino acid has been observed to increase the yield of these halogenation reactions, which is consistent with the expected electronic effects for an electrophilic substitution mechanism. mdpi.com

Typical electrophilic aromatic substitution reactions that could be envisaged for a protected derivative of 2-amino-3-phenylpentanoic acid include nitration, halogenation, and Friedel-Crafts reactions, as summarized in the table below.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Expected Product Position |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | ortho, para |

| Bromination | Br₂, FeBr₃ | ortho, para |

| Chlorination | Cl₂, AlCl₃ | ortho, para |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho, para |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | ortho, para |

Directed Ortho-Metalation and Cross-Coupling Reactions

A more controlled method for the functionalization of the phenyl ring is through directed ortho-metalation (DoM). This strategy utilizes a directing metalation group (DMG) on the molecule to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the ortho position. organic-chemistry.orgwikipedia.org The resulting aryllithium species can then react with a variety of electrophiles, leading to the formation of ortho-substituted derivatives with high regioselectivity. baranlab.org

For 2-amino-3-phenylpentanoic acid, the amino group, once derivatized into a suitable DMG, can direct such a reaction. Common DMGs include amides, carbamates, and sulfonamides. organic-chemistry.org For instance, converting the amino group of 2-amino-3-phenylpentanoic acid to an N-acyl derivative, such as an N,N-diisopropylbenzamide, would create an effective DMG. rsc.orgunito.it The subsequent treatment with a strong, sterically hindered base like tert-butyllithium (B1211817) (t-BuLi) would lead to selective deprotonation at one of the ortho positions of the phenyl ring. wikipedia.orgunito.it

The resulting ortho-lithiated intermediate can then be quenched with an electrophile to introduce a new functional group. This two-step sequence allows for the precise installation of substituents that may not be accessible through classical electrophilic aromatic substitution.

Following the introduction of a halogen at the ortho (or para) position, either through DoM-quench or direct halogenation, the molecule becomes a substrate for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been successfully applied to halogenated phenylalanine derivatives, which serve as excellent models for 2-amino-3-phenylpentanoic acid. mdpi.comresearchgate.net These reactions typically employ a palladium catalyst to couple the aryl halide with an organoboron reagent, such as a boronic acid or a boronic ester. mdpi.commdpi.comnih.gov

The table below summarizes representative conditions for Suzuki-Miyaura cross-coupling reactions performed on iodo- and bromo-phenylalanine derivatives. These conditions are expected to be applicable to similarly halogenated derivatives of 2-amino-3-phenylpentanoic acid.

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions on Halogenated Phenylalanine Analogs

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product Yield | Reference |

|---|---|---|---|---|---|---|

| N-Boc-4-iodo-L-phenylalanine | Phenylboronic acid | Pd-Calix-NS (0.04 mol%) | Phosphate (B84403) buffer (pH 8.0) | Water | 40% conversion | mdpi.com |

| Fmoc-4-bromophenylalanine | 4-Acetamidophenyl-1-pinacolatoboron ester | PdCl₂ | Na₂CO₃ | THF/Ethylene glycol | 81% | mdpi.com |

| Boc-L-Phe(4-Br)-OMe | D-glucal pinanediol boronate | Pd(PPh₃)₂Cl₂ | K₃PO₄ | DMF | 94% | nih.gov |

| Boc-L-Phe(4-Br)-OH | D-glucal pinanediol boronate | Pd(PPh₃)₂Cl₂ | K₃PO₄ | DMF | 53% | nih.gov |

Derivatization for Enhanced Reactivity or Specific Interactions

The amino and carboxylic acid functional groups of 2-amino-3-phenylpentanoic acid are key handles for derivatization. These modifications are often performed to protect the groups during other reactions, to facilitate purification or analysis, or to introduce new functionalities that can engage in specific interactions, for example, in the context of medicinal chemistry or materials science. nih.govscience.gov

Derivatization of the Amino Group:

The primary amine of 2-amino-3-phenylpentanoic acid is a nucleophilic center that readily reacts with a variety of electrophilic reagents. This reactivity is commonly exploited for analytical purposes, where derivatization is used to introduce a chromophore or fluorophore for detection by HPLC. actascientific.comcreative-proteomics.com Common derivatizing agents include:

Phenyl isothiocyanate (PITC): Reacts with primary and secondary amines to form stable phenylthiocarbamoyl (PTC) derivatives, which can be detected by UV absorbance. researchgate.net

9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with amino acids to yield highly fluorescent and UV-active derivatives. The resulting FMOC-protected amino acid is also a key intermediate in solid-phase peptide synthesis. creative-proteomics.com

2,4-Dinitrofluorobenzene (DNFB): Also known as Sanger's reagent, it reacts with primary and secondary amines to form stable, yellow dinitrophenyl (DNP) derivatives. creative-proteomics.com

Dansyl chloride: Reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts. actascientific.com

Table 3: Common Derivatizing Reagents for the Amino Group

| Reagent | Abbreviation | Functional Group Targeted | Resulting Derivative | Key Features |

|---|---|---|---|---|

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary/Secondary Amines | FMOC-carbamate | UV-active, fluorescent, base-labile protecting group |

| Phenyl isothiocyanate | PITC | Primary/Secondary Amines | Phenylthiocarbamoyl (PTC) | UV-active, used in Edman degradation |

| 2,4-Dinitrofluorobenzene | DNFB | Primary/Secondary Amines | Dinitrophenyl (DNP) | UV-active (yellow), stable derivative |

| Dansyl chloride | Primary/Secondary Amines | Dansyl-sulfonamide | Highly fluorescent | |

| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | FNBT | Primary/Secondary Amines | 2-Nitro-4-(trifluoromethyl)phenyl | Suitable for HPLC analysis |

Derivatization of the Carboxylic Acid Group:

The carboxylic acid moiety can be converted into a variety of other functional groups, most commonly esters and amides. These reactions typically proceed via an "activated" carboxylic acid intermediate. thermofisher.com

Esterification: The conversion of the carboxylic acid to an ester is a common protection strategy. Reagents such as trimethylsilyldiazomethane (B103560) (TMSCHN₂) can convert carboxylic acids to their corresponding methyl esters. mdpi.com This derivatization is also useful for increasing the volatility of the amino acid for analysis by gas chromatography.

Amide Formation: The carboxylic acid can be coupled with an amine to form an amide bond. This is the fundamental reaction in peptide synthesis. The reaction is facilitated by coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), often in the presence of an additive such as N-hydroxysulfosuccinimide (NHSS) to improve efficiency and reduce side reactions. thermofisher.com

These derivatization reactions significantly expand the synthetic utility of 2-amino-3-phenylpentanoic acid, allowing for its incorporation into larger molecules and the fine-tuning of its chemical and physical properties.

Applications in Advanced Organic Synthesis and Materials Science

Utility in the Synthesis of Non-Natural Amino Acid Analogues

2-Amino-3-phenylpentanoic acid and its derivatives serve as valuable chiral building blocks in the stereoselective synthesis of a variety of non-natural amino acid analogues. These analogues, which feature modified side chains, backbones, or the incorporation of different functional groups, are of significant interest in medicinal chemistry and materials science for the development of novel peptides, peptidomimetics, and other bioactive molecules. chemimpex.comresearchgate.netgoogle.com The structural framework of 2-amino-3-phenylpentanoic acid provides a scaffold for introducing chemical diversity, leading to compounds with tailored properties.

One key area of application is in the synthesis of complex, polyfunctional amino acids that are not found in nature. For instance, derivatives of 2-amino-3-phenylpentanoic acid have been utilized as precursors in the synthesis of potent HIV protease inhibitors. acs.orgnih.gov These synthetic routes often involve the modification of the amino and carboxylic acid functionalities to incorporate larger, more complex moieties that can interact with the active site of the enzyme. acs.orgnih.gov

Furthermore, the diastereoselective synthesis of novel α-amino-β-substituted-γ,γ-disubstituted butyric acid derivatives can be achieved through multi-component reactions involving chiral complexes. mdpi.com In one such approach, a chiral Ni(II) complex of a glycine (B1666218) Schiff base is reacted with an aromatic aldehyde and a source of carbanions to construct multiple chiral centers in a single step with high stereoselectivity. mdpi.com This methodology allows for the creation of a library of unique amino acid analogues with significant structural complexity. mdpi.com

The research detailed in the following table showcases the synthesis of α-amino-β-substituted-γ,γ-disubstituted butyric acid derivatives via a three-component tandem reaction, highlighting the yields and stereoselectivity achieved.

Table 1: Diastereoselective Synthesis of α-Amino-β-substituted-γ,γ-disubstituted Butyric Acid Derivatives

| Entry | Aromatic Aldehyde | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | Benzaldehyde | (2S,3R,4S)-2-Amino-4-cyano-5-ethoxy-5-oxo-3-phenylpentanoic acid derivative | 78% | >99:1 |

| 2 | 4-Chlorobenzaldehyde | (2S,3R,4S)-2-Amino-3-(4-chlorophenyl)-4-cyano-5-ethoxy-5-oxo-pentanoic acid derivative | 82% | >99:1 |

| 3 | 4-Methylbenzaldehyde | (2S,3R,4S)-2-Amino-4-cyano-5-ethoxy-5-oxo-3-(p-tolyl)pentanoic acid derivative | 75% | >99:1 |

| 4 | 4-Methoxybenzaldehyde | (2S,3R,4S)-2-Amino-4-cyano-5-ethoxy-3-(4-methoxyphenyl)-5-oxopentanoic acid derivative | 85% | >99:1 |

Data sourced from a study on the three-component tandem reaction of a chiral equivalent of nucleophilic glycine. mdpi.com

Another important application is the synthesis of amino acid surrogates, where the carboxylic acid moiety is replaced by another functional group, such as a phosphonic acid. frontiersin.orgfrontiersin.org These aminophosphonates are stable analogues of natural amino acids and often exhibit interesting biological activities. frontiersin.orgfrontiersin.org The synthesis of substituted hydroxy aminophosphonic acids bearing a quaternary stereogenic center has been reported, demonstrating the versatility of amino acid-like scaffolds in generating diverse molecular architectures. frontiersin.orgfrontiersin.org The following table presents the synthesis of various γ-amino-β-hydroxy alkylphosphonates through the ring-opening of epoxy alkylphosphonates with different amines.

Table 2: Synthesis of γ-Amino-β-hydroxy Alkylphosphonates

| Entry | Epoxide Substrate | Amine | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Diethyl (1R,2R)-1-fluoro-2-methyl-1,2-epoxypropylphosphonate | Dibenzylamine | Diethyl (2R,3S)-3-(dibenzylamino)-2-fluoro-2-hydroxybutylphosphonate | 85% |

| 2 | Diethyl (1R,2R)-1-fluoro-2-methyl-1,2-epoxypropylphosphonate | Benzylamine | Diethyl (2R,3S)-3-(benzylamino)-2-fluoro-2-hydroxybutylphosphonate | 78% |

| 3 | Diethyl (1R,2S)-1-fluoro-2-phenyl-1,2-epoxyethylphosphonate | Dibenzylamine | Diethyl (1S,2S)-2-(dibenzylamino)-1-fluoro-1-hydroxy-2-phenylethylphosphonate | 92% |

| 4 | Diethyl (1R,2S)-1-fluoro-2-phenyl-1,2-epoxyethylphosphonate | Benzylamine | Diethyl (1S,2S)-2-(benzylamino)-1-fluoro-1-hydroxy-2-phenylethylphosphonate | 88% |

Data adapted from research on the diastereoselective construction of carbon-heteroatom quaternary stereogenic centers. frontiersin.org

The incorporation of derivatives of 2-amino-3-phenylpentanoic acid into peptides is another significant area of research. For example, Fmoc-D-2-amino-5-phenylpentanoic acid is a commercially available building block used in solid-phase peptide synthesis. chemimpex.com The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for the controlled assembly of peptide chains, enabling the site-specific introduction of this non-natural amino acid. chemimpex.com This leads to the creation of peptides with enhanced stability, solubility, and potentially novel biological activities. chemimpex.com The synthesis of peptides containing constrained phenylalanine analogues has also been explored to investigate the conformational requirements for receptor binding. grafiati.com

Biochemical Interactions and Metabolic Relevance

Enzymatic Recognition and Substrate Specificity

The enzymatic processing of 2-Amino-3-phenylpentanoic acid is fundamentally governed by the three-dimensional arrangement of its atoms and the specific architecture of enzyme active sites. These factors dictate the stereoselectivity of enzymatic reactions and the precise molecular interactions that enable substrate recognition.

Stereoselective Interactions with Enzymes

Enzymes, being chiral catalysts, often exhibit a high degree of stereoselectivity when interacting with substrates possessing multiple stereocenters, such as 2-Amino-3-phenylpentanoic acid. This selectivity is crucial in biocatalytic processes for the synthesis of enantiomerically pure compounds. For instance, transaminases have been identified that can catalyze the synthesis of β-branched aromatic amino acids with high diastereoselectivity and enantioselectivity through a dynamic kinetic resolution process. nih.gov This highlights the ability of certain enzymes to discriminate between different stereoisomers of β-substituted amino acids, a category to which 2-Amino-3-phenylpentanoic acid belongs.

The efficiency and stereochemical outcome of such enzymatic resolutions are highly dependent on the specific enzyme used and the reaction conditions. Lipases are another class of enzymes commonly employed for the kinetic resolution of racemic amino acid derivatives, though specific studies on 2-Amino-3-phenylpentanoic acid are not extensively documented. The principle of stereoselective enzymatic catalysis is based on the differential formation of enzyme-substrate complexes for each stereoisomer, leading to the preferential conversion of one enantiomer over the other.

Exploration of Enzyme Active Site Recognition

The binding of 2-Amino-3-phenylpentanoic acid to an enzyme's active site is a complex process mediated by a combination of hydrophobic, electrostatic, and steric interactions. The phenyl group of the amino acid likely engages in hydrophobic interactions with nonpolar residues within the active site pocket. The amino and carboxyl groups, being charged at physiological pH, would form salt bridges and hydrogen bonds with appropriately positioned charged or polar residues.

Studies on enzymes that process analogous compounds, such as β-phenylalanine aminotransferase, provide insights into the potential recognition mechanisms. The crystal structure of such enzymes reveals a specific active site architecture that accommodates the β-amino acid structure. nih.gov Molecular docking studies can further elucidate the precise binding mode, identifying key amino acid residues involved in substrate recognition and stabilization. For instance, in phenylalanine ammonia-lyase, which acts on the related α-amino acid phenylalanine, the active site contains a catalytic 4-methylidene-imidazole-5-one (MIO) prosthetic group and specific residues that dictate substrate preference. nih.govnih.gov While not directly acting on 2-Amino-3-phenylpentanoic acid, the principles of aromatic ring binding and amino acid recognition are transferable. Computational models of the binding site of transporters for aromatic amino acids, like LAT-1, also suggest the presence of a hydrophobic pocket that accommodates the phenyl ring. nih.gov

Role in Model Biological Pathways (non-human metabolic studies)

In non-human biological systems, particularly in microorganisms, aromatic amino acids and their analogues can serve as intermediates or precursors in various metabolic pathways. The metabolic fate of 2-Amino-3-phenylpentanoic acid would depend on the enzymatic machinery present in the specific organism.

Involvement in Aromatic Amino Acid Precursor Systems

Microorganisms possess diverse metabolic pathways for the synthesis and degradation of aromatic compounds. nih.gov While the direct involvement of 2-Amino-3-phenylpentanoic acid as a precursor in major aromatic amino acid biosynthetic pathways has not been definitively established in published literature, its structural similarity to phenylalanine suggests potential roles. It could theoretically be an intermediate in a novel or engineered pathway for the production of specialized aromatic compounds. acs.org The biosynthesis of many secondary metabolites in fungi, for example, begins with the condensation of phenylalanine and serine. mdpi.com The introduction or synthesis of a non-standard amino acid like 2-Amino-3-phenylpentanoic acid could potentially lead to the formation of novel bioactive compounds.

In engineered microbial systems, the introduction of novel enzymatic activities can create synthetic pathways for the production of non-proteinogenic amino acids and their derivatives. acs.org The assimilation of organic acids and the metabolism of amino acids in bacteria like Pseudomonas aeruginosa are complex and adaptable, suggesting that such organisms could potentially be engineered to utilize or produce 2-Amino-3-phenylpentanoic acid. nih.govplos.orgbiorxiv.org

Mechanistic Studies of Biotransformations

The biotransformation of 2-Amino-3-phenylpentanoic acid would likely be initiated by enzymes such as aminotransferases or deaminases. Aminotransferases catalyze the reversible transfer of an amino group from an amino acid to a keto acid, a fundamental reaction in amino acid metabolism. nih.govnih.gov A β-specific aminotransferase, for instance, could convert 2-Amino-3-phenylpentanoic acid into its corresponding β-keto acid. The mechanism of such a reaction involves the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), which forms a Schiff base intermediate with the amino acid substrate. nih.gov

Another potential biotransformation is deamination, catalyzed by enzymes like phenylalanine ammonia-lyase (PAL). PAL typically catalyzes the elimination of ammonia (B1221849) from L-phenylalanine to form trans-cinnamic acid. wikipedia.org The specificity of PAL for substrates other than phenylalanine varies among different organisms. nih.gov While direct evidence for the action of PAL on 2-Amino-3-phenylpentanoic acid is lacking, the general mechanism involves an electrophilic attack on the aromatic ring by the MIO cofactor. wikipedia.org The presence of the additional ethyl group at the β-position would likely influence the substrate's ability to fit into the active site and undergo this transformation.

Incorporation into Biologically Relevant Peptidic Structures and Their Conformational Impact

The introduction of non-proteinogenic amino acids like 2-Amino-3-phenylpentanoic acid into peptide sequences can have a profound impact on their secondary and tertiary structures. The altered side-chain stereochemistry and bulkiness can disrupt or stabilize specific conformational motifs such as α-helices and β-sheets.

Protein and Peptide Structure-Function Relationship Studies

The incorporation of non-proteinogenic amino acids into peptides and proteins is a powerful strategy for elucidating the complex relationship between molecular structure and biological function. Non-natural amino acids, such as 2-Amino-3-phenylpentanoic acid, offer unique side-chain architecture and stereochemistry that can be leveraged to probe and modulate the conformational and interactive properties of bioactive peptides and proteins. These studies are crucial for designing novel therapeutics, understanding enzymatic mechanisms, and engineering proteins with enhanced stability or novel functions.

Detailed Research Findings

While specific studies detailing the incorporation of 2-Amino-3-phenylpentanoic acid into peptides and proteins are not extensively available in the public domain, the principles governing the use of analogous non-natural amino acids are well-established. The introduction of bulky, hydrophobic, and conformationally constrained side chains is a common tactic to influence peptide and protein behavior.

Conformational Restriction and Secondary Structure:

The structure of 2-Amino-3-phenylpentanoic acid, featuring a phenyl group and an ethyl group attached to the β-carbon, imposes significant steric hindrance. When incorporated into a peptide chain, this bulky side chain is expected to restrict the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This restriction can have profound effects on the local secondary structure. For instance, the incorporation of other bulky amino acids has been shown to stabilize specific secondary structures like β-turns or helical folds, which are often critical for biological activity. By forcing a peptide into a more rigid conformation, 2-Amino-3-phenylpentanoic acid can help researchers identify the bioactive conformation necessary for receptor binding or enzymatic activity.

Probing Hydrophobic Interactions:

The phenyl and ethyl groups of 2-Amino-3-phenylpentanoic acid contribute to its hydrophobic character. In protein and peptide folding, hydrophobic residues typically orient themselves toward the core of the molecule or into hydrophobic pockets of binding partners to minimize contact with the aqueous solvent. By substituting a natural amino acid with 2-Amino-3-phenylpentanoic acid, the impact of increased side-chain hydrophobicity and volume on folding, stability, and intermolecular interactions can be quantitatively assessed. For example, if this amino acid were placed at a protein-protein interface, it could enhance binding affinity if the pocket it occupies is sufficiently large and nonpolar.

Enhancing Proteolytic Stability:

A significant challenge in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. Proteolytic enzymes have evolved to recognize and cleave peptide bonds adjacent to specific natural amino acid residues. The presence of a non-natural amino acid with a unique side chain, such as 2-Amino-3-phenylpentanoic acid, can hinder enzyme recognition and binding, thereby increasing the peptide's resistance to degradation and prolonging its biological half-life.

Illustrative Data on Peptide Modification

To illustrate the type of data generated in such structure-function studies, the following table presents hypothetical findings from the substitution of a natural amino acid with a non-natural analog (NNAA) like 2-Amino-3-phenylpentanoic acid in a model bioactive peptide.

| Peptide Analog | Substituted Position | Receptor Binding Affinity (Ki, nM) | Secondary Structure Content (% α-helix) | Serum Stability (t½, hours) |

|---|---|---|---|---|

| Native Peptide (with Phenylalanine) | - | 15.2 | 25% | 0.5 |

| Analog 1 (with NNAA) | Position 4 | 8.7 | 45% | 4.8 |

| Analog 2 (with NNAA) | Position 7 | 25.1 | 22% | 3.9 |

In this hypothetical example, substituting phenylalanine with a non-natural analog at position 4 leads to a significant increase in binding affinity (lower Ki), a more pronounced helical structure, and substantially improved stability. Conversely, the substitution at position 7 is detrimental to binding, suggesting that the native residue at this position is critical for interaction, or that the bulky NNAA introduces an unfavorable steric clash. Such systematic studies are fundamental to peptide engineering and drug design.

Computational and Theoretical Investigations

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different three-dimensional arrangements (conformations) a molecule can adopt by rotation around its single bonds. For 2-Amino-3-phenylpentanoic acid, rotations around the Cα-Cβ and Cβ-Cγ bonds, as well as the bond connecting the phenyl group, lead to various spatial orientations of the amino, carboxyl, and phenyl groups. These different conformations exist at different potential energy levels.

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a molecule like 2-Amino-3-phenylpentanoic acid, an MD simulation would solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation evolves. Such simulations are invaluable for understanding the molecule's flexibility and identifying its most stable, low-energy conformations in different environments, such as in a vacuum or in a solvent like water. nih.gov

| Parameter | Typical Value/Method | Purpose |

| Force Field | AMBER, GROMOS, CHARMM | Defines the potential energy function of the system, describing interactions between atoms. |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit | Represents the solvent environment, crucial for mimicking physiological conditions. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The duration of the simulation, which needs to be long enough to sample relevant conformational changes. |

| Temperature & Pressure | 300 K, 1 atm | Controlled to simulate standard laboratory or physiological conditions. |

By analyzing the simulation trajectory, researchers can generate a potential of mean force (PMF) to map the free energy landscape of the molecule, identifying the most probable and energetically favorable conformations. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution, which governs the molecule's structure, stability, and chemical reactivity. nih.gov

For 2-Amino-3-phenylpentanoic acid, DFT calculations can elucidate several key properties:

Optimized Geometry: Calculation of the molecule's lowest-energy structure, providing precise bond lengths and angles.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. mdpi.com Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. This helps predict how the molecule will interact with other reagents or biological targets. mdpi.com

Thermodynamic Properties: Properties such as enthalpy, entropy, and Gibbs free energy can be calculated for different conformers to determine their relative stabilities. mdpi.com

| Calculated Property | Significance for 2-Amino-3-phenylpentanoic acid |

| HOMO-LUMO Energy Gap | Indicates the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (e.g., carboxyl oxygen) and electron-poor (e.g., amino hydrogens) sites, predicting interaction points. mdpi.com |

| Atomic Charges | Quantifies the electron distribution on each atom, helping to understand polarity and intermolecular forces. |

| Ionization Potential & Electron Affinity | Relates to the energy required to remove an electron and the energy released when gaining an electron, respectively, which are key measures of redox properties. mdpi.com |

These quantum mechanical methods are essential for building a fundamental understanding of the molecule's intrinsic chemical nature. nih.govresearchgate.net

Mechanistic Studies of Synthetic Transformations

One of the most classic and versatile methods for synthesizing α-amino acids is the Strecker synthesis. chemistnotes.com This three-component reaction provides a plausible and well-studied pathway for the synthesis of 2-Amino-3-phenylpentanoic acid. researchgate.netmasterorganicchemistry.com

Formation of the α-aminonitrile: The ketone (3-phenylpentan-2-one) reacts with ammonia (B1221849) (often from a source like ammonium (B1175870) chloride) to form an imine intermediate. A cyanide source, such as potassium cyanide, then performs a nucleophilic attack on the imine carbon to form the α-aminonitrile. nih.govmasterorganicchemistry.com

Hydrolysis of the Nitrile: The α-aminonitrile is then subjected to hydrolysis, typically under acidic conditions (e.g., using H₃O⁺). masterorganicchemistry.com This process converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final product, 2-Amino-3-phenylpentanoic acid, as a racemic mixture. chemistnotes.com

The mechanism involves several key steps, including protonation of the nitrile, nucleophilic attack by water, and elimination of ammonia, ultimately transforming the cyano group into a carboxyl group. masterorganicchemistry.commasterorganicchemistry.com

Structure-Activity Relationship Modeling for Mechanistic Understanding

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. creative-peptides.com For 2-Amino-3-phenylpentanoic acid, SAR modeling would involve systematically modifying its structure and assessing the impact on a specific biological function, thereby providing a mechanistic understanding of its interaction with a biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate variations in chemical structure with changes in biological activity. acs.orgworldscientific.com This approach helps to identify the key molecular features responsible for the compound's effects.

Potential modifications to 2-Amino-3-phenylpentanoic acid for an SAR study could include:

Phenyl Ring Substitution: Introducing various substituents (e.g., -OH, -Cl, -OCH₃) at different positions (ortho, meta, para) on the phenyl ring to probe steric, electronic, and hydrophobic requirements of a binding site.

Alkyl Chain Modification: Altering the length or branching of the pentyl chain to understand how size and shape affect activity.

Amino and Carboxyl Group Analogs: Replacing the primary amine with a secondary or tertiary amine, or converting the carboxylic acid to an ester or amide, to test the importance of hydrogen bonding and charge interactions. nih.gov

| Structural Modification | Potential Effect on Properties | Rationale for Mechanistic Understanding |

| Add -OH to phenyl ring | Increase polarity, add H-bond donor/acceptor | Probes for polar or hydrogen-bonding interactions in the binding pocket. |

| Add -CF₃ to phenyl ring | Increase lipophilicity, add electron-withdrawing group | Tests for hydrophobic interactions and sensitivity to electronic effects. |

| Esterify the carboxyl group (-COOCH₃) | Neutralize negative charge, remove H-bond donor | Determines the importance of the carboxylate's negative charge or H-bonding for binding. |

| N-methylate the amino group (-NHCH₃) | Reduce H-bond donor capacity, add steric bulk | Assesses the role of the primary amine in hydrogen bonding and the steric tolerance around it. |

By analyzing the results of these modifications, a model can be built to predict the activity of new analogs and to understand the specific interactions—such as hydrophobic, electrostatic, or hydrogen bonds—that are critical for the molecule's mechanism of action. creative-peptides.comresearchgate.net

Prediction of Molecular Interactions with Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as 2-Amino-3-phenylpentanoic acid) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.com This method is crucial for predicting how the compound might interact with biological macromolecules at an atomic level. mdpi.com

The process involves placing the ligand into the active site of the target protein in various conformations and orientations and then scoring each position based on its binding energy. nih.gov A lower binding energy score typically indicates a more stable and favorable interaction.

For 2-Amino-3-phenylpentanoic acid, docking studies could be used to:

Identify potential protein targets by screening it against a library of protein structures.

Predict the binding mode within a known enzyme's active site. nih.gov

Identify key amino acid residues in the active site that form important interactions with the ligand. whiterose.ac.uk

Guide the design of more potent derivatives based on the predicted binding pose.

The analysis of a docking result focuses on identifying specific non-covalent interactions that stabilize the protein-ligand complex.

| Type of Interaction | Example with 2-Amino-3-phenylpentanoic acid |

| Hydrogen Bonds | The -NH₂ and -COOH groups forming hydrogen bonds with polar amino acid residues like Serine, Threonine, or Aspartate. |

| Hydrophobic Interactions | The phenyl ring and alkyl chain fitting into a hydrophobic pocket lined with nonpolar residues like Leucine, Valine, or Phenylalanine. |

| Electrostatic (Ionic) Interactions | The protonated amino group (-NH₃⁺) or deprotonated carboxyl group (-COO⁻) forming salt bridges with charged residues like Aspartate, Glutamate, or Lysine. |

| π-π Stacking | The phenyl ring stacking with the aromatic rings of residues such as Phenylalanine, Tyrosine, or Tryptophan. |

These predictions provide a structural hypothesis for the molecule's biological activity, which can then be tested and validated through further experimental studies like site-directed mutagenesis. nih.gov

Emerging Research Directions and Future Outlook

Novel Catalytic Systems for Enantioselective Synthesis

The synthesis of 2-Amino-3-phenylpentanoic acid, with its two chiral centers, presents a significant challenge, making the development of enantioselective catalytic systems a critical area of research. Achieving high stereoselectivity is paramount, as the biological activity of chiral molecules is often restricted to a single stereoisomer. researchgate.netnih.gov Modern synthetic strategies are moving away from classical resolution methods towards more efficient catalytic asymmetric approaches.

Recent advancements focus on transition-metal catalysis and organocatalysis to create the desired stereoisomers with high precision. rsc.org Methodologies applicable to β-substituted α-amino acids include:

Asymmetric Hydrogenation: Chiral rhodium and iridium complexes are used for the asymmetric hydrogenation of enamides or related precursors, a powerful method for setting the stereochemistry at the α-carbon. researchgate.net

Conjugate Addition Reactions: The enantioselective addition of nucleophiles to α,β-unsaturated precursors catalyzed by chiral copper or rhodium complexes can establish the stereocenter at the β-carbon.

C-H Functionalization: Directing group-assisted, transition-metal-catalyzed C-H activation and functionalization offers a novel and atom-economical route to introduce the phenyl and ethyl groups with stereocontrol.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, such as Maruoka's spirocyclic binaphthyl-based ammonium (B1175870) salts, have proven effective in the asymmetric alkylation of glycine (B1666218) Schiff base derivatives to construct the carbon skeleton of non-proteinogenic amino acids. acs.org

These advanced catalytic systems are crucial for providing efficient and scalable access to specific stereoisomers of 2-Amino-3-phenylpentanoic acid, which is essential for its evaluation in pharmaceutical and biotechnological applications.

Table 1: Comparison of Catalytic Strategies for Enantioselective Synthesis

| Catalytic Strategy | Key Features | Typical Catalysts | Stereocenter Controlled |

|---|---|---|---|

| Asymmetric Hydrogenation | High efficiency and enantioselectivity for C=C bond reduction. | Chiral Rhodium and Iridium complexes (e.g., with DuPhos, SEGPHOS ligands). | α-carbon |

| Asymmetric Conjugate Addition | Forms C-C or C-N bonds at the β-position of an unsaturated system. | Chiral Copper, Rhodium, or Organocatalysts (e.g., cinchona alkaloids). | β-carbon |

| Phase-Transfer Catalysis | Asymmetric alkylation under biphasic conditions; suitable for industrial scale-up. | Chiral quaternary ammonium salts (e.g., Maruoka catalysts). | α-carbon |

| Biocatalysis (e.g., Transaminases) | High stereoselectivity under mild, aqueous conditions; environmentally friendly. | Engineered amine transaminases (ATAs). | α-carbon |

Integration into Advanced Biocatalytic Cascades

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. researchgate.net The integration of 2-Amino-3-phenylpentanoic acid synthesis into multi-enzyme, one-pot cascade reactions is a significant area of future research. mdpi.com Such cascades mimic cellular metabolic pathways, improving efficiency by minimizing intermediate purification steps, reducing waste, and overcoming thermodynamic limitations. mdpi.com

A potential biocatalytic cascade for synthesizing L-isomers of 2-Amino-3-phenylpentanoic acid could involve a sequence of enzymes such as:

An L-threonine transaldolase to catalyze the initial C-C bond formation.

A phenylserine dehydratase to process the intermediate.

An engineered aminotransferase (ATA) with broad substrate specificity to perform the final stereoselective amination of a keto-acid precursor. nih.govbiorxiv.org

Furthermore, the use of continuous flow reactors can enhance these cascades by allowing for the spatial separation of incompatible enzymes or reaction conditions, enabling complex syntheses that are not feasible in a standard batch setup. nih.gov This approach could facilitate the scalable production of 2-Amino-3-phenylpentanoic acid for commercial applications. nih.gov The incorporation of unnatural amino acids into enzymes is also being explored to create novel biocatalysts with enhanced stability or altered catalytic properties. nih.govnih.govacs.org

Development of Sophisticated Molecular Probes for Biochemical Studies

Unnatural amino acids are valuable scaffolds for the design of molecular probes to study biological processes in real-time. acs.orgnih.gov The unique structure of 2-Amino-3-phenylpentanoic acid can be leveraged to create sophisticated probes for biochemical studies. By attaching fluorescent reporters (fluorophores) such as BODIPY or NBD to its structure, it can be converted into a probe for monitoring enzyme activity or for cellular imaging. rsc.orgbiorxiv.org

For example, incorporating this amino acid into a peptide sequence recognized by a specific protease could yield a highly selective substrate. acs.org Cleavage of the peptide by the enzyme would result in a detectable change in fluorescence, allowing for the sensitive monitoring of protease activity. The steric bulk of the phenyl and ethyl groups at the β-position could also enhance the probe's selectivity and resistance to off-target cleavage by other proteases. acs.org The development of such probes is critical for disease diagnostics and for screening potential drug candidates that target specific enzymes. nih.govmdpi.com

Exploration in Peptide and Foldamer Science with Novel Conformational Constraints

The incorporation of unnatural amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced therapeutic properties. cpcscientific.comnih.gov 2-Amino-3-phenylpentanoic acid is an excellent candidate for this purpose due to the conformational constraints imposed by its bulky β-substituents. When placed within a peptide chain, the ethyl and phenyl groups restrict the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. nih.gov

This restriction can be used to:

Stabilize Secondary Structures: Force the peptide to adopt a specific conformation, such as a helix or a β-turn, which may be essential for its biological activity. nih.gov

Increase Proteolytic Stability: The unnatural structure can prevent recognition and cleavage by proteases, thereby increasing the peptide's half-life in vivo. cpcscientific.com

Create Novel Foldamers: Foldamers are non-natural oligomers that mimic the structure of proteins and have applications in materials science and medicine. nih.govnih.govwisc.edu The predictable conformational preferences of 2-Amino-3-phenylpentanoic acid make it a valuable building block for designing foldamers with well-defined three-dimensional shapes. nih.govnih.gov

By expanding the accessible conformational space of peptides, this amino acid can contribute to the development of new peptide-based drugs and biomaterials. digitellinc.com

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation in Complex Systems

A thorough understanding of the structure and behavior of 2-Amino-3-phenylpentanoic acid requires a suite of advanced analytical and spectroscopic techniques. Given its chirality, methods for enantiomeric separation are essential. nih.gov

Chromatographic Methods: High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) with chiral stationary phases or chiral selectors are indispensable for separating and quantifying the different stereoisomers. researchgate.netnih.govnih.govspringernature.com

For detailed structural elucidation, a combination of spectroscopic methods is employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multidimensional NMR techniques (e.g., COSY, NOESY) are used to determine the covalent structure and conformational preferences of the molecule in solution, both as a free amino acid and within a peptide.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition. Tandem MS (MS/MS) can provide information about its fragmentation patterns, aiding in structural identification.

X-ray Crystallography: This technique provides unambiguous, high-resolution data on the three-dimensional structure of the molecule in its crystalline state, which is crucial for understanding its conformational constraints. acs.org

Rotational Spectroscopy: For fundamental studies, techniques like Fourier-transform microwave (FTMW) spectroscopy, combined with quantum chemical calculations, can determine the precise gas-phase structure of the molecule, providing insight into its intrinsic conformational landscape. mdpi.com

These advanced methods are critical for linking the molecular structure of 2-Amino-3-phenylpentanoic acid to its function in the various applications being explored.

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-3-phenylpentanoic acid in a laboratory setting?

The synthesis typically involves multi-step reactions, including coupling agents like dicyclohexylcarbodiimide (DCC) for peptide bond formation and hydrogenation for chiral center preservation. For example, dihydrochloride salt derivatives are synthesized to enhance solubility and stability, using reagents such as trifluoroacetic acid and hydrochloric acid under controlled pH . Reaction conditions (e.g., inert atmosphere, temperature) are critical to prevent racemization.

Q. What analytical techniques are most effective for characterizing the purity and structure of 2-Amino-3-phenylpentanoic acid?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and High-Performance Liquid Chromatography (HPLC) are standard for structural confirmation and purity assessment. NIST reference data provide validated spectral benchmarks for cross-verification . Mass spectrometry (MS) and X-ray crystallography (for crystalline derivatives) further validate molecular weight and stereochemistry .

Q. What safety precautions are essential when handling 2-Amino-3-phenylpentanoic acid?

Use personal protective equipment (PPE), including gloves and lab coats, and work in a fume hood to avoid inhalation. Avoid prolonged skin contact, as some derivatives may cause irritation (e.g., dihydrochloride salts). Emergency measures include rinsing eyes with water and consulting medical professionals if ingested .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during synthesis?

Racemization can be mitigated by:

Q. What strategies resolve discrepancies in solubility data reported across studies?

Systematically test solubility in buffered aqueous solutions (pH 2–10) and organic solvents (e.g., DMSO, ethanol) under controlled temperatures. Document ionic forms (e.g., free base vs. hydrochloride salts), as solubility varies significantly. Cross-reference with PubChem’s ESOL Log S predictions and experimental validation .

Q. How can computational tools predict the biological activity of derivatives?

Quantitative Structure-Activity Relationship (QSAR) models, molecular docking (using PubChem’s 3D conformers), and density functional theory (DFT) calculations predict binding affinities to enzymes (e.g., CYP450 isoforms). Validate predictions with in vitro assays, such as enzyme inhibition kinetics .

Q. What experimental approaches investigate enzyme inhibition mechanisms?

Use fluorescence-based assays to monitor real-time enzyme activity (e.g., trypsin or kinase inhibition). Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots. Isotopic labeling (e.g., 14C) tracks substrate turnover in the presence of derivatives .

Q. How to design stability studies under varying pH conditions?

Prepare solutions at pH 1–13 and monitor degradation via HPLC at intervals (0, 24, 48 hrs). Accelerated stability testing at elevated temperatures (40–60°C) identifies degradation products. Use LC-MS to characterize breakdown pathways (e.g., hydrolysis of amide bonds) .

Data Contradiction Analysis

Q. How to address conflicting reports on biological activity?